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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of bio-THZ1, a

biotinylated derivative of the covalent CDK7 inhibitor THZ1. The information presented herein is

intended to assist researchers in evaluating the suitability of bio-THZ1 for their studies by

comparing its performance against its primary target and known off-targets, as well as

providing context with an alternative CDK7 inhibitor.

Executive Summary
bio-THZ1 is a valuable chemical probe for studying the function of Cyclin-Dependent Kinase 7

(CDK7), a key regulator of transcription and the cell cycle. As a biotinylated version of THZ1, it

allows for affinity-based pulldown studies to identify target engagement. THZ1 itself is a potent

covalent inhibitor of CDK7 with a reported IC50 of 3.2 nM.[1] While it displays a degree of

selectivity for CDK7, it is known to inhibit other kinases, most notably the closely related

CDK12 and CDK13, at higher concentrations. This polypharmacology is a critical consideration

for interpreting experimental results. This guide presents available kinase inhibition data for

THZ1 and compares it with the more selective CDK7 inhibitor, YKL-5-124, to provide a clearer

picture of its selectivity profile.

Data Presentation: Kinase Selectivity Profiles
The following tables summarize the quantitative data on the kinase selectivity of THZ1 and a

key alternative, YKL-5-124.
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Table 1: Selectivity Profile of THZ1 against a Panel of Kinases

Kinase Target IC50 (nM)
% Inhibition @ 1
µM

Notes

CDK7 3.2 >75%
Primary Target.

Covalent inhibition.[1]

CDK12 - -

Known off-target,

equipotent to CDK7 in

some assays.[2]

CDK13 - - Known off-target.[3]

MLK3 - >75%
Off-target identified in

KiNativ profiling.[4]

PIP4K2C - >75%
Off-target identified in

KiNativ profiling.[4]

JNK1 - >75%
Off-target identified in

KiNativ profiling.[4]

JNK2 - >75%
Off-target identified in

KiNativ profiling.[4]

JNK3 - >75%
Off-target identified in

KiNativ profiling.[4]

MER - >75%
Off-target identified in

KiNativ profiling.[4]

TBK1 - >75%
Off-target identified in

KiNativ profiling.[4]

IGF1R - >75%
Off-target identified in

KiNativ profiling.[4]

NEK9 - >75%
Off-target identified in

KiNativ profiling.[4]

PCTAIRE2 - >75%
Off-target identified in

KiNativ profiling.[4]
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Note: The KiNativ profiling data indicates kinases with greater than 75% inhibition at a 1 µM

concentration of THZ1 in Loucy cells. The binding to these off-target kinases was not found to

be time-dependent, suggesting a non-covalent mechanism of inhibition for these interactions.

[4]

Table 2: Comparative Selectivity of THZ1 vs. YKL-5-124

Kinase Target THZ1 IC50 (nM)
YKL-5-124 IC50
(nM)

Selectivity Fold
Change (YKL-5-124
vs. THZ1)

CDK7 3.2 9.7 -

CDK2 - 1300 -

CDK9 - 3020 -

CDK12 equipotent to CDK7 >10,000
>1000-fold more

selective

CDK13 equipotent to CDK7 >10,000
>1000-fold more

selective

Note: YKL-5-124 is a highly selective covalent inhibitor of CDK7 that shows significantly less

activity against CDK12 and CDK13 compared to THZ1.[2][5][6][7] This makes it a useful tool to

dissect the specific roles of CDK7 versus those of CDK12/13.

Experimental Protocols
A detailed methodology for assessing kinase inhibitor selectivity is crucial for the accurate

interpretation of results. Below is a representative protocol for the LanthaScreen® Eu Kinase

Binding Assay, a common method for determining inhibitor affinity.

LanthaScreen® Eu Kinase Binding Assay Protocol
1. Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET)

between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor®

647-labeled, ATP-competitive kinase inhibitor (tracer).[8][9][10] Binding of a test compound to

the kinase competes with the tracer, leading to a decrease in the FRET signal.[8]
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2. Materials:

Kinase of interest (e.g., CDK7/CycH/MAT1 complex)

LanthaScreen® Eu-anti-Tag Antibody (specific to the tag on the kinase, e.g., GST, His)

LanthaScreen® Kinase Tracer (appropriate for the kinase being tested)

Test compound (e.g., bio-THZ1) and control inhibitor (e.g., staurosporine)

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

DMSO

384-well assay plates (low volume, black)

Plate reader capable of time-resolved FRET measurements (e.g., excitation at 340 nm,

emission at 615 nm and 665 nm)

3. Procedure:

a. Reagent Preparation: i. Test Compound Serial Dilution: Prepare a 10-point 3-fold serial

dilution of the test compound in DMSO. A typical starting concentration is 100 µM. ii. 3X

Compound Solution: Prepare a 3X final concentration of each compound dilution in Kinase

Buffer A. The final DMSO concentration in the assay should be ≤1%. iii. 3X Kinase/Antibody

Mixture: Prepare a solution containing the kinase and Eu-labeled antibody at 3X their final

desired concentrations in Kinase Buffer A. The optimal concentrations should be determined

empirically but are typically in the low nanomolar range. iv. 3X Tracer Solution: Prepare a

solution of the kinase tracer at 3X its final concentration in Kinase Buffer A. The final

concentration is typically at or near the Kd of the tracer for the kinase.

b. Assay Assembly: i. Add 5 µL of the 3X compound solution to the wells of the 384-well plate.

Include wells with DMSO only for "no inhibitor" controls and a known inhibitor for positive

controls. ii. Add 5 µL of the 3X Kinase/Antibody mixture to all wells. iii. Add 5 µL of the 3X

Tracer solution to all wells.
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c. Incubation and Measurement: i. Mix the plate gently on a plate shaker. ii. Incubate at room

temperature for 60 minutes, protected from light. iii. Read the plate on a compatible plate

reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647

acceptor).

d. Data Analysis: i. Calculate the emission ratio by dividing the acceptor signal (665 nm) by the

donor signal (615 nm). ii. Plot the emission ratio against the logarithm of the inhibitor

concentration. iii. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization
The following diagrams illustrate key concepts related to the assessment of bio-THZ1's

selectivity.
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Caption: CDK7 Signaling Pathway and Inhibition by bio-THZ1.
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KiNativ™ Kinase Profiling Workflow
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Caption: Experimental Workflow for KiNativ™ Kinase Profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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